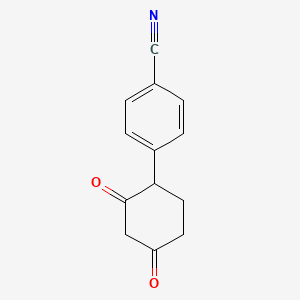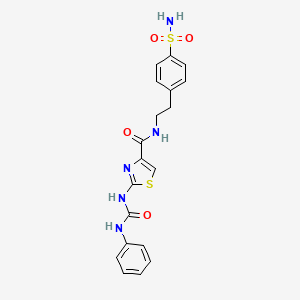
2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a chemical compound with the following properties:
- CAS Number : 941880-61-1
- Molecular Formula : C₁₉H₁₈N₄O₄S₂
- Molecular Weight : 442.50 g/mol
Molecular Structure Analysis
The molecular structure of 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide consists of a thiazole ring, a ureido group, and a sulfamoylphenethyl moiety. The arrangement of atoms and functional groups determines its biological activity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, oxidation, and substitution. Investigating its reactivity with different reagents and conditions would provide valuable insights.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Stability : Assess its stability under various conditions (e.g., pH, temperature, light).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
Research on thiazole derivatives, including structures similar to 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide, has demonstrated significant antiviral activities. These compounds have been tested for in vitro activity against various viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, with some showing potential as inhibitors of purine nucleotide biosynthesis, which plays a role in viral replication processes (Srivastava et al., 1977).
Efficient Access to Thiazoline-4-carboxylates and Cysteine Derivatives
Thiazole derivatives have been utilized to create thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. These compounds show promise in various pharmaceutical applications due to their structural similarity to penicillamine, a compound known for its medical benefits. The synthesis process involves Michael addition and cyclization, highlighting the versatility of thiazole derivatives in chemical synthesis (Nötzel et al., 2001).
Anticancer Activity
Thiazole derivatives have been investigated for their potential anticancer activities. One study focused on the synthesis and evaluation of thiazole-5-carboxamide derivatives, revealing that certain compounds exhibited significant anticancer activity against various cancer cell lines. This research underscores the therapeutic potential of thiazole derivatives in cancer treatment, suggesting that compounds like 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide could be valuable in the development of new anticancer drugs (Cai et al., 2016).
Antibacterial and Antifungal Activities
The synthesis of benzothiazole derivatives of sulphonamides has demonstrated that combining sulphonamide and benzothiazole structures can lead to compounds with improved antibacterial properties. Such studies indicate that thiazole derivatives, through chemical modification and hybrid compound synthesis, can serve as potent antibacterial and antifungal agents, offering new avenues for antimicrobial drug development (Ikpa et al., 2020).
Safety And Hazards
Safety data, including toxicity, carcinogenicity, and environmental impact, should be thoroughly evaluated before any practical applications.
Zukünftige Richtungen
Research avenues for 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide include:
- Biological Activity : Investigate its potential as a drug candidate (e.g., antimicrobial, anticancer).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
Please note that the information provided here is based on available data, and further scientific investigation is essential for a comprehensive understanding of this compound. 🧪🔬
Eigenschaften
IUPAC Name |
2-(phenylcarbamoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c20-30(27,28)15-8-6-13(7-9-15)10-11-21-17(25)16-12-29-19(23-16)24-18(26)22-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,25)(H2,20,27,28)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMVTGOXCQERJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

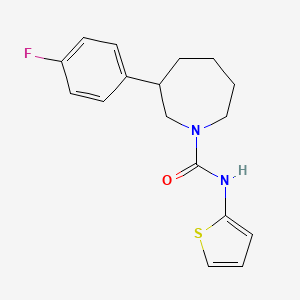
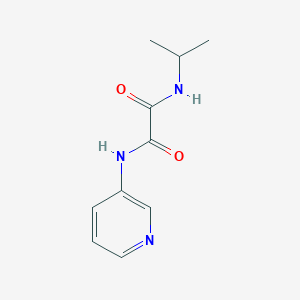
![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2772727.png)
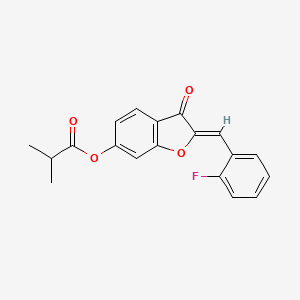
![N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide](/img/structure/B2772730.png)
![5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2772731.png)
![lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2772732.png)
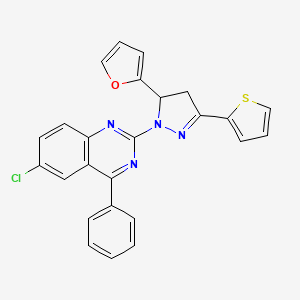
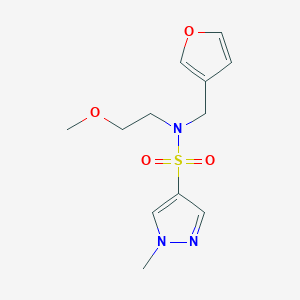
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2772738.png)
![N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2772739.png)
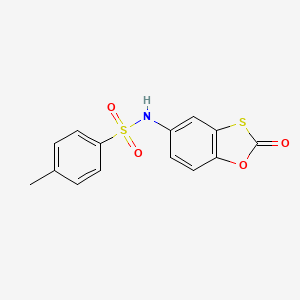
![8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2772741.png)
